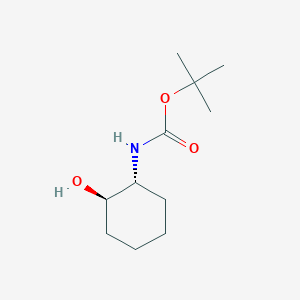

tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVROWZPERFUOCE-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155975-19-2 | |

| Record name | (1R,2R)-trans-N-Boc-2-Aminocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, a chiral building block of significant interest in medicinal chemistry and organic synthesis. This document details the synthetic route, experimental protocols, and analytical characterization of this compound.

Introduction

This compound is a carbamate-protected derivative of (1R,2R)-2-aminocyclohexanol. The presence of both a hydroxyl and a protected amino group on a chiral cyclohexane scaffold makes it a valuable intermediate for the synthesis of complex molecules, including pharmaceutical agents and chiral ligands. The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. This guide will focus on the preparation of the (1R,2R)-trans stereoisomer.

Synthesis

The synthesis of this compound is typically achieved through the protection of the amino group of (1R,2R)-2-aminocyclohexanol using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Synthetic Pathway

Caption: Synthetic workflow for the Boc-protection of (1R,2R)-2-aminocyclohexanol.

Experimental Protocol

This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

(1R,2R)-2-Aminocyclohexanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tri

In-Depth Technical Guide: Spectroscopic and Synthetic Overview of tert-Butyl (2-hydroxycyclohexyl)carbamate (CAS 477584-30-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 477584-30-8, which is tert-Butyl (2-hydroxycyclohexyl)carbamate. With the molecular formula C₁₁H₂₁NO₃, this compound belongs to the carbamate class of organic molecules, characterized by the presence of a carbamate functional group (-NHCOO-) and a hydroxyl group (-OH) on a cyclohexane ring. Carbamates are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities and their use as protecting groups in organic synthesis. This document aims to consolidate available information and provide a framework for the spectroscopic characterization and synthesis of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for tert-Butyl (2-hydroxycyclohexyl)carbamate. These values are predicted based on the analysis of its functional groups and comparison with similar structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 - 5.5 | Broad Singlet | 1H | NH (Carbamate) |

| ~3.4 - 3.8 | Multiplet | 1H | CH-OH |

| ~3.2 - 3.6 | Multiplet | 1H | CH-NH |

| ~1.0 - 2.0 | Multiplets | 8H | Cyclohexyl CH₂ |

| ~1.45 | Singlet | 9H | C(CH₃)₃ (tert-Butyl) |

| ~2.0 - 3.0 | Broad Singlet | 1H | OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 157 | C=O (Carbamate) |

| ~79 - 81 | C(CH₃)₃ (tert-Butyl) |

| ~70 - 75 | CH-OH |

| ~50 - 55 | CH-NH |

| ~20 - 40 | Cyclohexyl CH₂ |

| ~28 | C(CH₃)₃ (tert-Butyl) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H | Stretching |

| ~3300 (sharp) | N-H | Stretching |

| ~2850 - 2950 | C-H (Aliphatic) | Stretching |

| ~1680 - 1700 | C=O (Carbamate) | Stretching |

| ~1520 | N-H | Bending |

| ~1250, ~1170 | C-O | Stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 216.16 | [M+H]⁺ |

| 238.14 | [M+Na]⁺ |

| 159.12 | [M - C₄H₈]⁺ or [M - 56]⁺ |

| 142.10 | [M - C₄H₉O]⁺ or [M - 73]⁺ |

| 116.09 | [M - C₅H₉O₂]⁺ or [M - 101]⁺ |

Experimental Protocols

Generalized Synthesis of tert-Butyl (2-hydroxycyclohexyl)carbamate

A common and effective method for the synthesis of tert-Butyl (2-hydroxycyclohexyl)carbamate involves the reaction of 2-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

2-Aminocyclohexanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

In a round-bottom flask, dissolve 2-aminocyclohexanol (1 equivalent) in dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine (1.2 equivalents) or an aqueous solution of sodium bicarbonate.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the cooled mixture with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

If using an organic solvent, separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure tert-Butyl (2-hydroxycyclohexyl)carbamate.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small amount of the neat product (if liquid) or a KBr pellet of the product (if solid) in an FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Analyze the sample using electrospray ionization (ESI) or another soft ionization technique coupled to a mass analyzer (e.g., time-of-flight, quadrupole).

Visualizations

Caption: A generalized workflow for the synthesis and purification of tert-Butyl (2-hydroxycyclohexyl)carbamate.

Caption: A logical workflow for the spectroscopic analysis and structure confirmation of the synthesized compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be confirmed by experimental analysis. The synthetic protocol is a general guideline and may require optimization for specific laboratory conditions.

An In-depth Technical Guide to tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

This technical guide provides comprehensive information on tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. This data is crucial for reaction stoichiometry, analytical characterization, and quality control.

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | tert-butyl N-((1R,2R)-2-hydroxycyclohexyl)carbamate |

Data sourced from PubChem CID 14249473.[1]

Experimental Protocols

The following section details a general methodology for the synthesis of tert-butyl carbamates, which can be adapted for the preparation of this compound. The protocol is based on established procedures for Boc protection of amines.

Objective: To synthesize this compound from (1R,2R)-2-aminocyclohexanol.

Materials:

-

(1R,2R)-2-aminocyclohexanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or other suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (1R,2R)-2-aminocyclohexanol in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add a slight excess (approximately 1.1 to 1.5 equivalents) of a base like triethylamine to the solution. This will act as a scavenger for the acid generated during the reaction.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (approximately 1.0 to 1.2 equivalents) to the stirred mixture at room temperature. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours (typically 2-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting amine.

-

Workup:

-

Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

-

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

The Emergence of a Chiral Workhorse: A Technical Guide to tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

Introduction: The precise control of stereochemistry is a cornerstone of modern drug discovery and development. Chiral molecules, particularly enantiomerically pure building blocks, are essential for constructing complex active pharmaceutical ingredients (APIs) with high specificity and reduced off-target effects. This technical guide delves into the history, synthesis, and key properties of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, a valuable chiral intermediate in organic synthesis. While not possessing a famed discovery history of its own, its significance lies in its utility as a versatile scaffold, embodying the principles of chiral pool synthesis and the strategic use of protecting groups.

Historical Context: The Rise of Chiral Building Blocks

The development of this compound is best understood within the broader history of asymmetric synthesis. The pioneering work of chemists like E.J. Corey and B.M. Trost in the 1970s and 1980s on chiral auxiliaries—temporary chiral groups that direct the stereochemical outcome of a reaction—revolutionized the field.[1] This era established the importance of accessing enantiomerically pure compounds.

Subsequently, a complementary strategy gained prominence: the use of the "chiral pool." This approach utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids and carbohydrates as starting materials. The target molecule, this compound, is a quintessential example of a chiral building block derived from this philosophy. It is synthesized from a simple, achiral starting material through a sequence of stereoselective reactions and is valued for the fixed, predictable spatial orientation of its functional groups. The tert-butoxycarbonyl (Boc) protecting group is crucial to its function, rendering the amine nucleophilicity inert while subsequent chemical transformations are carried out at the hydroxyl group or other parts of a larger molecule.

Synthetic Pathways and Methodologies

The synthesis of this compound originates from the creation of its core precursor, (1R,2R)-2-aminocyclohexanol. A common and efficient route begins with the asymmetric aminohydroxylation of cyclohexene or, more commonly, the ring-opening of cyclohexene oxide with an amine source followed by resolution. The final step is the protection of the amino group.

Figure 1. General synthetic workflow for the preparation of the chiral precursor, (1R,2R)-2-aminocyclohexanol.

The crucial step to yield the title compound is the chemoselective protection of the primary amine in the presence of the secondary alcohol. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its stability in a wide range of reaction conditions and its facile, clean removal under acidic conditions.

Figure 2. Final N-Boc protection step to yield the title compound.

Detailed Experimental Protocol: N-Boc Protection

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for the N-Boc protection of amino alcohols.

Materials:

-

(1R,2R)-2-Aminocyclohexanol (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq) or saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add (1R,2R)-2-aminocyclohexanol (1.0 eq).

-

Dissolve the starting material in dichloromethane (approx. 0.1 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of dichloromethane.

-

Add the Boc₂O solution dropwise to the stirred reaction mixture at 0 °C over a period of 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine), saturated aqueous NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Quantitative Data and Characterization

The following tables summarize the key quantitative data for this compound. While a specific, peer-reviewed publication detailing a full characterization of this exact isomer is not available, the data presented is based on information from commercial suppliers and spectroscopic predictions from closely related analogues.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 155975-19-2 | [2][3] |

| Molecular Formula | C₁₁H₂₁NO₃ | [2][3] |

| Molecular Weight | 215.29 g/mol | [2][3] |

| Appearance | White to off-white solid | Commercial Suppliers |

| Purity | Typically ≥95% (GC) | [2][3] |

| Storage | Room temperature, under inert gas | [2] |

Table 2: Representative Spectroscopic Data (Predicted)

Note: The following data are representative and based on the analysis of similar N-Boc protected amino alcohol structures. Actual experimental values may vary slightly.

| Technique | Expected Chemical Shifts (δ) / Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | ~ 4.8-5.2 ppm (br s, 1H, NH ), ~ 3.5-3.7 ppm (m, 1H, CH -OH), ~ 3.2-3.4 ppm (m, 1H, CH -NHBoc), ~ 1.9-2.1 ppm (m, 2H, cyclohexyl), ~ 1.6-1.8 ppm (m, 2H, cyclohexyl), 1.44 ppm (s, 9H, -C(CH ₃)₃), ~ 1.1-1.4 ppm (m, 4H, cyclohexyl) |

| ¹³C NMR (CDCl₃, 100 MHz) | ~ 156.0 ppm (C =O, carbamate), ~ 79.5 ppm (-C (CH₃)₃), ~ 74.0 ppm (C H-OH), ~ 55.0 ppm (C H-NHBoc), ~ 34.0 ppm (cyclohexyl), ~ 32.0 ppm (cyclohexyl), 28.4 ppm (-C(C H₃)₃), ~ 25.0 ppm (cyclohexyl), ~ 24.0 ppm (cyclohexyl) |

| IR (KBr, cm⁻¹) | ~ 3300-3400 (O-H, N-H stretch), ~ 2850-2950 (C-H stretch), ~ 1680-1700 (C=O stretch, carbamate), ~ 1520 (N-H bend), ~ 1170 (C-O stretch) |

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex chiral molecules. Its bifunctional nature, with a protected amine and a reactive alcohol, allows for sequential and site-selective modifications.

-

Chiral Ligand Synthesis: The trans-1,2-amino alcohol motif is a common backbone for the synthesis of chiral ligands used in asymmetric catalysis. The hydroxyl group can be further functionalized to create bidentate or tridentate ligands for metal-catalyzed reactions.

-

Pharmaceutical Intermediates: While this specific molecule is not a direct precursor to a major drug in the way some of its isomers are (e.g., in Edoxaban synthesis), it serves as a model and building block for creating analogues of biologically active compounds containing the trans-1,2-aminocyclohexanol core.[4]

-

Scaffold for Combinatorial Chemistry: The rigid cyclohexyl ring provides a well-defined three-dimensional structure, making it an excellent scaffold for building libraries of compounds for screening in drug discovery programs.

Conclusion

The history of this compound is not one of a singular, celebrated discovery, but rather of its quiet establishment as a reliable tool in the synthetic chemist's arsenal. Its preparation is a practical application of fundamental principles of stereoselective synthesis and protecting group chemistry. As the demand for enantiomerically pure pharmaceuticals and complex molecules continues to grow, the importance of such well-defined, versatile chiral building blocks will only increase, ensuring its continued relevance in the laboratories of researchers and drug development professionals.

References

Navigating the Scarcity: A Technical Guide to tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate is a chiral building block with significant potential in asymmetric synthesis and drug development. Its rigid cyclohexane backbone, coupled with the defined stereochemistry of its amino and hydroxyl groups, makes it an attractive scaffold for the synthesis of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for synthetic manipulations.

Despite its potential, a comprehensive review of the dedicated scientific literature reveals a notable scarcity of detailed studies specifically focused on this compound. Much of the available information is derived from commercial suppliers and patents for more complex molecules where it may serve as an intermediate. This technical guide aims to bridge this gap by providing a consolidated overview of its properties, a plausible synthetic protocol based on established chemical principles, and a look into its potential applications, particularly in asymmetric catalysis, drawing parallels from its precursor, (1R,2R)-2-aminocyclohexanol.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively published in peer-reviewed literature. The following table summarizes available data, primarily from chemical supplier databases. It is important to note that these values may not have been independently verified in academic literature.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₃ | Supplier Databases |

| Molecular Weight | 215.29 g/mol | Supplier Databases |

| Appearance | White to off-white solid | Supplier Databases |

| CAS Number | 155975-19-2 | Supplier Databases |

| Predicted Boiling Point | 337.7±31.0 °C | Supplier Databases |

| Predicted Density | 1.06±0.1 g/cm³ | Supplier Databases |

| Predicted pKa | 12.11±0.40 | Supplier Databases |

| Storage Temperature | 2-8°C | Supplier Databases |

Note: Predicted values are computationally derived and have not been experimentally verified in published literature.

Synthesis and Experimental Protocols

The synthesis of this compound is conceptually straightforward, involving the Boc-protection of the commercially available chiral amino alcohol, (1R,2R)-2-aminocyclohexanol. While specific literature detailing this reaction is sparse, a general and robust protocol can be outlined based on standard procedures for the Boc-protection of amines.

General Experimental Protocol: Boc Protection of (1R,2R)-2-aminocyclohexanol

Materials:

-

(1R,2R)-2-aminocyclohexanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base (e.g., NaOH, DMAP)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (1R,2R)-2-aminocyclohexanol (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirred solution of the amino alcohol and base. The reaction is typically carried out at room temperature, but cooling in an ice bath may be necessary to control any exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amino alcohol is consumed (typically 2-12 hours).

-

Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Applications in Asymmetric Synthesis

Given the chiral nature of this compound, its primary application is expected to be in the field of asymmetric synthesis. The precursor, (1R,2R)-2-aminocyclohexanol, and its derivatives are well-documented for their use as chiral ligands and auxiliaries in a variety of catalytic asymmetric reactions. The Boc-protected form serves as a stable intermediate for the synthesis of more complex chiral ligands and catalysts.

The logical workflow for the application of this compound in asymmetric synthesis typically involves its modification into a chiral ligand, which then coordinates with a metal center to form a chiral catalyst. This catalyst can then be used to stereoselectively synthesize a target molecule.

Conclusion

This compound represents a valuable, yet under-documented, chiral building block. While the lack of dedicated research presents a challenge for a comprehensive literature review, this guide provides a foundational understanding of its properties, a reliable synthetic approach, and a clear vision for its potential applications. For researchers and drug development professionals, this compound offers an opportunity to develop novel chiral ligands and catalysts for asymmetric transformations. Future research dedicated to the synthesis, characterization, and application of this molecule would be a valuable contribution to the field of organic chemistry.

An In-depth Technical Guide on the Solubility of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, a key intermediate in pharmaceutical synthesis. A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific stereoisomer in common organic solvents. This document summarizes the available qualitative information for structurally related compounds and provides a detailed, adaptable experimental protocol for determining thermodynamic solubility. Furthermore, a logical workflow for this procedure is presented visually using a Graphviz diagram. This guide serves as a foundational resource for researchers requiring solubility data for process development, formulation, and reaction optimization involving this compound.

Introduction

This compound is a chiral building block of significant interest in the pharmaceutical industry. Its stereochemistry and functional groups make it a valuable precursor for the synthesis of complex active pharmaceutical ingredients (APIs). The solubility of such an intermediate is a critical physicochemical parameter that influences reaction kinetics, purification strategies (such as crystallization), and overall process efficiency. A thorough understanding of its solubility profile in various organic solvents is therefore essential for robust and scalable chemical process development.

Quantitative Solubility Data

A diligent search of scholarly articles, chemical supplier databases, and patent literature did not yield specific quantitative solubility data for this compound. However, qualitative solubility information has been reported for a related compound, tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate, which was found to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] It is important to note that this related compound possesses different stereochemistry and an additional dimethylcarbamoyl group, which will significantly influence its solubility profile compared to the title compound.

Given the lack of specific data, a standardized experimental protocol is provided below to enable researchers to generate reliable quantitative solubility data for this compound in solvents relevant to their work.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound. This method is considered a gold standard for its reliability and direct measurement of equilibrium solubility.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled orbital shaker or rotator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a calibrated UV-Vis spectrophotometer.

3.2. Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a minimum of 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility as the concentration of the compound in the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at different temperatures if a temperature-dependent solubility profile is required.

-

Visualization of Experimental Workflow

The logical flow of the shake-flask method for solubility determination is illustrated in the diagram below.

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents remains unpublished, this guide provides the necessary tools for researchers to generate this critical information. The detailed shake-flask protocol is a robust and reliable method for obtaining thermodynamic solubility, which is indispensable for informed process development, reaction optimization, and formulation in the pharmaceutical sciences. The provided workflow diagram offers a clear visual aid for the implementation of this experimental procedure. It is recommended that researchers apply this protocol to a range of pharmaceutically relevant solvents to build a comprehensive solubility profile for this important chemical intermediate.

References

Stereochemistry of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the stereochemistry of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, a chiral building block of significant interest in medicinal chemistry and organic synthesis. The document explores the conformational preferences of the cyclohexane ring, the influence of the trans-diaxial and trans-diequatorial arrangements of the hydroxyl and tert-butoxycarbonylamino substituents, and the role of intramolecular hydrogen bonding in stabilizing these conformations. Detailed experimental protocols for the synthesis and characterization of this class of compounds are presented, alongside a comprehensive analysis of spectroscopic data. Quantitative data is summarized in structured tables, and key concepts are visualized through diagrams to facilitate a deeper understanding of the molecule's three-dimensional structure and its implications for chemical reactivity and biological activity.

Introduction

The stereochemical configuration of cyclic molecules is a critical determinant of their physical, chemical, and biological properties. In the realm of drug discovery and development, a precise understanding of a molecule's three-dimensional architecture is paramount for designing effective and selective therapeutic agents. This compound, a derivative of (1R,2R)-2-aminocyclohexanol, represents a fundamental chiral scaffold. The trans relationship between the hydroxyl and the bulky tert-butoxycarbonyl (Boc) protected amine group dictates a rich conformational landscape dominated by the chair form of the cyclohexane ring. This guide will delve into the intricacies of its stereochemistry, providing a foundational understanding for researchers working with this and related molecular frameworks.

Synthesis and Stereochemical Control

The synthesis of this compound originates from the enantiomerically pure (1R,2R)-2-aminocyclohexanol. The critical step in imparting the key stereochemical features of the target molecule is the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The stereochemistry of the starting material is retained throughout this transformation.

Experimental Protocol: Boc Protection of (1R,2R)-2-Aminocyclohexanol

A representative protocol for the synthesis of this compound is as follows:

-

Dissolution: (1R,2R)-2-aminocyclohexanol (1.0 eq) is dissolved in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Base Addition: A base, typically sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃) (2.0-3.0 eq), is added to the solution to act as a proton scavenger.

-

Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) is added to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is then diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Logical Workflow for Synthesis

Caption: Synthetic workflow for the preparation of the target compound.

Conformational Analysis

The stereochemical behavior of this compound is primarily governed by the conformational equilibrium of the cyclohexane ring. The chair conformation is the most stable arrangement, and for a trans-1,2-disubstituted cyclohexane, two principal chair conformers are possible: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).

Chair Conformational Equilibrium

The equilibrium between the diequatorial and diaxial conformers is a critical aspect of the molecule's stereochemistry.

-

Diequatorial Conformer: This conformation is generally more stable for bulky substituents as it minimizes steric strain, specifically 1,3-diaxial interactions. In this arrangement, both the hydroxyl and the tert-butoxycarbonylamino groups reside in the more sterically favored equatorial positions.

-

Diaxial Conformer: This conformation places both substituents in the more sterically hindered axial positions, leading to significant 1,3-diaxial interactions with the axial hydrogens on the same face of the ring. Consequently, this conformer is typically higher in energy and less populated at equilibrium.

The equilibrium heavily favors the diequatorial conformer.

Conformational Equilibrium Diagram

Caption: Equilibrium between the two chair conformations.

Intramolecular Hydrogen Bonding

A key feature influencing the conformational preference is the potential for an intramolecular hydrogen bond between the hydroxyl group (-OH) as a donor and the carbonyl oxygen of the Boc group as an acceptor. This interaction can further stabilize the diequatorial conformation where these groups are in a favorable proximity and orientation. While such a hydrogen bond is sterically plausible, its strength and influence on the equilibrium can be solvent-dependent. In non-polar solvents, intramolecular hydrogen bonding is more favored, whereas in polar, protic solvents, intermolecular hydrogen bonding with the solvent can compete and diminish the effect of the intramolecular interaction.

Spectroscopic Characterization and Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and conformational preferences of cyclohexane derivatives. The coupling constants (J-values) between vicinal protons are particularly informative.

¹H NMR Spectroscopy

The protons attached to the carbons bearing the hydroxyl and carbamate groups (H1 and H2) are of particular interest. In the favored diequatorial conformation, both H1 and H2 are in axial positions. The coupling constant between two vicinal axial protons (³J_ax,ax) is typically large (8-13 Hz), while the coupling between an axial and an equatorial proton (³J_ax,eq) and two equatorial protons (³J_eq,eq) is much smaller (2-5 Hz). The observation of a large coupling constant for the signals corresponding to H1 and H2 would provide strong evidence for the predominance of the diequatorial conformer.

Quantitative NMR Data (Estimated)

| Parameter | Estimated Value |

| ¹H NMR (CDCl₃) | |

| δ (H1, axial) | ~3.4 - 3.7 ppm (multiplet) |

| δ (H2, axial) | ~3.6 - 3.9 ppm (multiplet) |

| ³J (H1ax, H2ax) | ~8 - 10 Hz |

| δ (tert-butyl) | ~1.45 ppm (singlet, 9H) |

| Cyclohexyl protons | ~1.1 - 2.2 ppm (multiplet) |

| ¹³C NMR (CDCl₃) | |

| δ (C1-OH) | ~70 - 75 ppm |

| δ (C2-NHBoc) | ~55 - 60 ppm |

| δ (C=O, Boc) | ~155 - 157 ppm |

| δ (C(CH₃)₃, Boc) | ~80 ppm |

| δ (C(CH₃)₃, Boc) | ~28.5 ppm |

| Cyclohexyl carbons | ~20 - 35 ppm |

Conclusion

The stereochemistry of this compound is fundamentally defined by the trans arrangement of its functional groups on a cyclohexane scaffold. The conformational equilibrium is strongly shifted towards the diequatorial chair form to minimize steric interactions. This preference is further supported by the potential for intramolecular hydrogen bonding. A thorough understanding of these stereochemical principles, supported by spectroscopic analysis, is essential for the effective application of this chiral building block in the synthesis of complex molecules with defined three-dimensional structures, a critical aspect of modern drug design and development. The data and protocols presented in this guide provide a solid foundation for researchers in this field.

Methodological & Application

Application Notes and Protocols: The Use of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, also known as N-Boc-(1R,2R)-trans-2-aminocyclohexanol, is a chiral building block with significant potential in the field of asymmetric synthesis. Its rigid cyclohexane backbone and defined stereochemistry at the C1 and C2 positions make it an attractive starting material for the synthesis of more complex chiral molecules. The presence of a tert-butyloxycarbonyl (Boc) protected amine and a free hydroxyl group allows for orthogonal functionalization, a key feature in multi-step synthetic routes. While its direct application as a detachable chiral auxiliary is not extensively documented in scientific literature, its primary utility lies in its role as a precursor for the synthesis of chiral ligands and catalysts that are instrumental in asymmetric transformations. This document provides an overview of its potential applications, supported by detailed protocols and conceptual workflows.

Application Note 1: Chiral Building Block for Ligand Synthesis

The primary application of this compound in asymmetric synthesis is as a chiral synthon for the preparation of novel chiral ligands. Chiral ligands are crucial components of metal-based catalysts that can induce high levels of enantioselectivity in a wide range of chemical reactions. The well-defined stereochemistry of the 1,2-amino alcohol moiety within this building block can be transferred to the resulting ligand, creating a specific chiral environment around the metal center.

The synthetic strategy typically involves the modification of the hydroxyl group, followed by deprotection of the Boc-protected amine and subsequent functionalization to create bidentate or multidentate ligands. These ligands can then be complexed with various transition metals (e.g., Rhodium, Ruthenium, Iridium, Palladium) to generate catalysts for reactions such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions.

Caption: Workflow for the synthesis of a chiral ligand from this compound.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a standard procedure for the Boc-protection of the commercially available (1R,2R)-trans-2-aminocyclohexanol.

Materials:

-

(1R,2R)-trans-2-Aminocyclohexanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve (1R,2R)-trans-2-aminocyclohexanol (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate (2.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

To the cooled, stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.

| Compound Property | Value |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| CAS Number | 155975-19-2 |

| Appearance | White to off-white solid |

| Stereochemistry | (1R, 2R) |

Protocol 2: Representative Synthesis of a Chiral Phosphine Ligand

Part A: O-Mesylation and Azide Substitution

-

Dissolve N-Boc-protected amino alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

-

Slowly add methanesulfonyl chloride (1.2 eq) and stir at 0 °C for 2 hours.

-

Wash the reaction mixture with cold water and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq). Heat the mixture to 80 °C for 12 hours.

-

Cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the azide by column chromatography.

Part B: Azide Reduction and Phosphinylation

-

Dissolve the azide (1.0 eq) in THF/water (4:1) and add triphenylphosphine (1.2 eq). Stir at room temperature for 12 hours.

-

Concentrate the mixture and purify the resulting amine by column chromatography.

-

Dissolve the amine (1.0 eq) and triethylamine (2.5 eq) in anhydrous THF at 0 °C.

-

Slowly add diphenylphosphine chloride (2.2 eq) and stir at room temperature for 6 hours.

-

Quench with saturated NaHCO₃ solution, extract with ethyl acetate, dry the organic layer, and concentrate. Purify the final phosphine ligand by column chromatography under an inert atmosphere.

Application Note 2: Potential as a Chiral Auxiliary in Diastereoselective Reactions

Theoretically, this compound could be employed as a chiral auxiliary. In this role, it would be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The rigidity of the cyclohexane ring and the defined stereocenters could effectively shield one face of the reactive center, leading to a diastereoselective transformation.

A potential application is in the diastereoselective alkylation of an enolate. The auxiliary would first be acylated with a carboxylic acid derivative. Formation of the corresponding enolate and subsequent reaction with an electrophile would be directed by the chiral auxiliary. Finally, cleavage of the auxiliary would yield the chiral product and allow for the recovery of the auxiliary. However, it must be emphasized that this application is hypothetical due to the current lack of published examples.

Caption: Hypothetical workflow for the use of this compound as a chiral auxiliary.

Quantitative Data (Representative)

As direct quantitative data for the title compound is scarce, the following table presents representative data for the asymmetric transfer hydrogenation of acetophenone using a catalyst derived from the parent (1R,2R)-2-aminocyclohexanol. This illustrates the potential efficacy of ligands synthesized from this chiral backbone.[1]

| Substrate | Ligand Derived From | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | (1R,2R)-2-Aminocyclohexanol | [RuCl₂(p-cymene)]₂ | 95 | 96% (R) |

| 1-Acetonaphthone | (1R,2R)-2-Aminocyclohexanol | [RuCl₂(p-cymene)]₂ | 92 | 94% (R) |

Disclaimer: The information provided in this document is intended for research and development purposes only. All experimental procedures should be carried out by trained professionals in a suitably equipped laboratory, with all appropriate safety precautions in place.

References

Experimental protocol for using tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate as a chiral auxiliary

Application Notes: Asymmetric Synthesis Utilizing a Novel Chiral Auxiliary

Introduction

In the field of asymmetric synthesis, the development of effective and easily recoverable chiral auxiliaries is of paramount importance for the production of enantiomerically pure compounds, a critical aspect of drug development and materials science. This document details the application of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, a chiral auxiliary derived from (1R,2R)-trans-1,2-aminocyclohexanol, in diastereoselective alkylation reactions. The rigid cyclohexane backbone and the defined stereochemistry of the amino and hydroxyl groups provide a well-defined chiral environment, enabling high levels of stereocontrol.

Principle

The experimental protocol is based on the temporary attachment of the chiral auxiliary to a prochiral substrate to form a diastereomeric intermediate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent chemical transformation, in this case, the alkylation of an enolate. Finally, the chiral auxiliary is cleaved from the product and can be recovered for reuse. The stereochemical outcome is dictated by the formation of a rigid chelated intermediate, where the bulky tert-butoxycarbonyl (Boc) group and the cyclohexane ring block one face of the enolate, directing the electrophile to the opposite face.

Experimental Protocol: Diastereoselective Alkylation of a Propionyl Imide

This protocol describes a representative procedure for the diastereoselective alkylation of a propionyl group attached to the chiral auxiliary, this compound, using benzyl bromide as the electrophile.

1. Silyl Protection of the Hydroxyl Group

-

Procedure: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an argon atmosphere, add imidazole (1.5 eq) followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq). Stir the reaction mixture at room temperature for 4 hours.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford the TBDMS-protected auxiliary.

2. Acylation of the Amino Group

-

Procedure: To a solution of the TBDMS-protected auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir the mixture for 30 minutes at -78 °C. Add propionyl chloride (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 2 hours.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield the N-propionyl imide.

3. Diastereoselective Alkylation

-

Procedure: To a solution of the N-propionyl imide (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA, 1.2 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir the resulting enolate solution for 1 hour at -78 °C. Add benzyl bromide (1.5 eq) dropwise. Stir the reaction mixture at -78 °C for 4 hours.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product. Purify the product by flash column chromatography.

4. Cleavage of the Chiral Auxiliary

-

Procedure: Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (4:1, 0.2 M). Cool the solution to 0 °C and add hydrogen peroxide (30% aqueous solution, 4.0 eq) followed by lithium hydroxide (2.0 eq). Stir the mixture vigorously at 0 °C for 4 hours.

-

Work-up: Quench the reaction with an aqueous solution of sodium sulfite. Acidify the mixture to pH ~2 with 1 M HCl. Extract the product with ethyl acetate. The aqueous layer can be basified and extracted to recover the chiral auxiliary. The combined organic layers containing the product are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the chiral carboxylic acid.

Data Presentation

The following table summarizes the expected quantitative data for the diastereoselective alkylation of the N-propionyl imide derived from this compound with benzyl bromide.

| Step | Product | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | TBDMS-protected auxiliary | 95 | N/A |

| 2 | N-propionyl imide | 92 | N/A |

| 3 | Alkylated imide | 88 | >95 |

| 4 | Chiral carboxylic acid | 85 | >95 |

| 4 | Recovered auxiliary | >90 | N/A |

Visualizations

Experimental Workflow

Caption: Workflow for the diastereoselective alkylation using the chiral auxiliary.

Signaling Pathway of Stereochemical Induction

Caption: Mechanism of stereocontrol via a chelated enolate intermediate.

Application Notes and Protocols for tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate is a valuable chiral building block in organic synthesis. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality, allowing for the stereoselective introduction of the chiral 1,2-aminocyclohexanol moiety into target molecules. Its conformational rigidity and defined stereochemistry make it a powerful tool for the synthesis of complex pharmaceutical intermediates and natural products.

These application notes describe the role of this compound not as a transient protecting group that is added and removed from various amines, but as a stable, chiral synthon. The "protection" step is the synthesis of the molecule itself from (1R,2R)-2-aminocyclohexanol. The "application" involves utilizing this chiral building block in subsequent reactions, and "deprotection" refers to the removal of the Boc group at a later stage in a multi-step synthesis.

Data Presentation: Protection and Deprotection Reactions

The following tables summarize typical quantitative data for the synthesis (protection) of N-Boc-aminocyclohexanol derivatives and their subsequent deprotection.

Table 1: Synthesis of N-Boc-protected Aminocyclohexane Derivatives

| Starting Material | Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| (1R,2R)-Cyclohexane-1,2-diamine | (Boc)₂O / Me₃SiCl | - | Methanol | 1 | RT | 66 |

| Various Amines | (Boc)₂O | DMAP | THF/Water | 2-12 | RT | >90 |

| Various Amines | (Boc)₂O | NaOH | THF/Water | 2-12 | RT | >90 |

Table 2: Deprotection of N-Boc-protected Amines

| Substrate | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |

| N-Boc Protected Amine | 4M HCl in Dioxane | Dioxane | 1-4 | RT | >95 |

| N-Boc Protected Amine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0.5-2 | RT | >95 |

| N-Boc Protected Amine | TsOH·H₂O | DME | 2 | 40 | High |

Experimental Protocols

Protocol 1: Synthesis of this compound (Amine Protection)

This protocol describes the protection of the amine group of (1R,2R)-2-aminocyclohexanol using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

(1R,2R)-2-aminocyclohexanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve (1R,2R)-2-aminocyclohexanol (1.0 eq) in a 1:1 mixture of THF and water in a round-bottom flask.

-

Add sodium hydroxide (1.1 eq) to the solution and stir until it dissolves.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in THF.

-

Add the (Boc)₂O solution dropwise to the stirred aminocyclohexanol solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel to obtain pure this compound.

Caption: Boc Protection of (1R,2R)-2-Aminocyclohexanol.

Protocol 2: Application in Synthesis - Acylation of a Protected Diamine Intermediate

This protocol illustrates the use of a related chiral building block, tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, in an acylation reaction, a key step in the synthesis of the anticoagulant drug Edoxaban. This demonstrates how the Boc-protected amine allows for selective reaction at another nucleophilic site.

Materials:

-

tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt

-

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride

-

Triethylamine (TEA)

-

Acetonitrile

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

Suspend tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate salt (1.0 eq) in acetonitrile.

-

Add ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride (1.05 eq) to the suspension.

-

Heat the mixture to approximately 50-60 °C.

-

Slowly add triethylamine (2.5 eq) to the heated mixture.

-

Stir the reaction mixture at 60 °C for 7 hours.

-

Monitor the reaction by HPLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to precipitate the product.

-

Cool the mixture to 0-5 °C and filter the solid.

-

Wash the solid with water and dry under vacuum to yield the acylated product.

Caption: Application in an Acylation Reaction.

Protocol 3: Deprotection of the Boc Group

This protocol describes a standard and efficient method for removing the Boc protecting group under acidic conditions to reveal the free amine.

Materials:

-

N-Boc protected substrate

-

4M Hydrogen Chloride (HCl) in 1,4-dioxane

-

Dichloromethane (DCM, optional, as co-solvent)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

-

Dissolve the N-Boc protected substrate (1.0 eq) in a minimal amount of DCM or use it directly if it is soluble in the HCl/dioxane solution.

-

To the stirred solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 10-20 eq of HCl) at room temperature.

-

Stir the reaction mixture for 1-4 hours. Evolution of gas (isobutylene and CO₂) may be observed.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Upon completion, add diethyl ether to the reaction mixture to precipitate the amine hydrochloride salt.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the deprotected amine salt.

-

If the free amine is required, the hydrochloride salt can be neutralized with a suitable base (e.g., aq. NaHCO₃ or NaOH) and extracted into an organic solvent.

Caption: Acid-Catalyzed Boc Deprotection Workflow.

Application of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate and its derivatives are pivotal chiral building blocks in the asymmetric synthesis of a variety of pharmaceuticals. The inherent stereochemistry of this compound makes it an invaluable starting material and intermediate for the synthesis of complex molecules, particularly antiviral and anticoagulant drugs. Its rigid cyclohexane backbone and the presence of both hydroxyl and Boc-protected amine functionalities allow for stereoselective transformations, guiding the formation of desired stereoisomers of the final active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound and its analogs in the synthesis of key pharmaceuticals such as Telaprevir, Boceprevir, and Edoxaban.

Application in the Synthesis of Antiviral Drugs

Telaprevir (HCV Protease Inhibitor)

Telaprevir is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication. The synthesis of Telaprevir can be efficiently achieved using intermediates derived from chiral amino alcohols. A highly efficient synthesis of telaprevir has been reported that features a biocatalytic desymmetrization and two multicomponent reactions as key steps.

The HCV NS3/4A protease is responsible for cleaving the viral polyprotein into mature, functional proteins necessary for viral replication. Telaprevir acts as a covalent, reversible inhibitor of this protease. It binds to the active site of the NS3/4A protease, forming a stable complex that blocks the enzyme's activity. This inhibition prevents the processing of the HCV polyprotein, thereby halting viral replication. The NS3/4A protease is also known to interfere with the host's innate immune signaling pathways; its inhibition by Telaprevir may help restore the host's antiviral response.

Application Note: A Scalable Synthesis of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate

Introduction

tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate is a valuable chiral building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other biologically active molecules. Its stereodefined structure, featuring both a hydroxyl and a Boc-protected amine group on a cyclohexane scaffold, makes it an important intermediate for constructing complex molecular architectures. This application note provides a detailed, three-step protocol for the scale-up synthesis of this compound, commencing with the synthesis of racemic trans-2-aminocyclohexanol, followed by chiral resolution to isolate the desired (1R,2R)-enantiomer, and concluding with the N-Boc protection. The described methods are designed to be robust and scalable for laboratory and pilot plant settings.

Overall Synthesis Workflow

The synthesis is performed in three main stages:

-

Synthesis of (±)-trans-2-aminocyclohexanol: Opening of cyclohexene oxide with ammonia.

-

Chiral Resolution: Diastereomeric salt formation with L-(+)-tartaric acid to isolate the (1R,2R)-enantiomer.

-

Boc Protection: Reaction of (1R,2R)-2-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

Application Notes and Protocols: Reactions of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the functionalization of the hydroxyl group in tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate with various electrophiles. This chiral building block is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The protocols detailed below are based on established methodologies for the O-alkylation and O-acylation of N-protected amino alcohols.

Introduction

This compound possesses two primary reactive sites: a Boc-protected amine and a secondary alcohol. The electronic and steric nature of the Boc protecting group significantly reduces the nucleophilicity of the amine, allowing for selective reactions at the hydroxyl group under appropriate conditions. The choice of reaction conditions, particularly the base and solvent, is critical to achieving high yields and preventing side reactions such as N-alkylation or elimination. This document outlines key reaction pathways, including O-alkylation (Williamson ether synthesis) and O-acylation, to generate a diverse range of derivatives.

O-Alkylation with Alkyl Halides (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide. For this compound, this involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace the halide.

General Reaction Scheme:

This compound + R-X --(Base)--> tert-butyl ((1R,2R)-2-(alkoxy)cyclohexyl)carbamate

Key Reaction Parameters:

-

Base: Strong, non-nucleophilic bases are essential to deprotonate the alcohol without promoting elimination of the alkyl halide. Sodium hydride (NaH) is a common and effective choice.

-

Solvent: Anhydrous polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the SN2 reaction.

-

Temperature: Reactions are often initiated at a low temperature (e.g., 0 °C) during the deprotonation step to control the reaction rate and then allowed to warm to room temperature or heated to drive the alkylation to completion.

-

Electrophile (R-X): Primary alkyl halides (e.g., benzyl bromide, methyl iodide) are ideal electrophiles as they are highly susceptible to SN2 attack and less prone to elimination.

Summary of O-Alkylation Reaction Conditions

| Electrophile | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Bromide | NaH (1.2) | THF | 0 to rt | 12 | >95 |

| Methyl Iodide | NaH (1.2) | THF | 0 to rt | 16 | ~90 |

| Ethyl Bromide | NaH (1.2) | DMF | rt to 50 | 24 | ~85 |

Note: The data presented are representative values based on analogous reactions and may require optimization for specific substrates.

Experimental Protocol: O-Benzylation

This protocol describes the synthesis of tert-butyl ((1R,2R)-2-(benzyloxy)cyclohexyl)carbamate.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

O-Acylation with Acylating Agents

The hydroxyl group of this compound can be readily acylated to form esters using acylating agents such as acyl chlorides or anhydrides in the presence of a base.

General Reaction Scheme:

This compound + RCO-Z --(Base)--> tert-butyl ((1R,2R)-2-(acyloxy)cyclohexyl)carbamate (Z = Cl, OCOR)

Key Reaction Parameters:

-

Acylating Agent: Acyl chlorides and anhydrides are common choices. Acyl chlorides are generally more reactive.

-

Base: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is used to neutralize the acidic byproduct (e.g., HCl) and to catalyze the reaction. 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to accelerate the acylation.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or THF are suitable for this transformation.

-

Temperature: These reactions are typically run at room temperature or slightly below (0 °C to rt).

Summary of O-Acylation Reaction Conditions

| Electrophile | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetyl Chloride | Triethylamine (1.5), DMAP (0.1) | DCM | 0 to rt | 2 | >98 |

| Benzoyl Chloride | Pyridine (2.0) | DCM | rt | 4 | ~95 |

| Acetic Anhydride | Triethylamine (1.5), DMAP (0.1) | THF | rt | 3 | >98 |

Note: The data presented are representative values based on analogous reactions and may require optimization for specific substrates.

Experimental Protocol: O-Acetylation

This protocol describes the synthesis of tert-butyl ((1R,2R)-2-(acetyloxy)cyclohexyl)carbamate.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

Visualizations

Caption: Experimental workflows for O-alkylation and O-acylation.

Caption: Key factors influencing selective O-functionalization.

Application Notes and Protocols: Cleavage of the Carbamate Group from tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in a broad range of chemical conditions and its facile cleavage under acidic conditions.[1][2] This application note provides detailed protocols for the deprotection of the Boc group from tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate and its derivatives. The presence of a vicinal hydroxyl group necessitates careful selection of deprotection conditions to avoid potential side reactions. We present a comparative summary of common deprotection methods, detailed experimental procedures, and a discussion of potential side reactions and mitigation strategies.

Deprotection Methodologies and Quantitative Data

The cleavage of the Boc group is typically achieved under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[3] The choice of reagent and reaction conditions can significantly influence the reaction's efficiency, yield, and purity of the resulting amine. Below is a summary of common methods with typical reaction parameters.

| Method | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |

| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 | >95 | A common and effective method. Excess TFA is typically used (20-50% v/v).[4] |

| 2 | Hydrochloric Acid (HCl) | 1,4-Dioxane | RT | 1 - 2 | >95 | Provides the amine as a hydrochloride salt, which can aid in purification by precipitation.[3] |

| 3 | p-Toluenesulfonic Acid (TsOH) | Dimethoxyethane (DME) | 40 | 2 | ~92-98 | A milder alternative to TFA and HCl.[5] |

| 4 | Oxalyl Chloride/Methanol | Methanol | RT | 1 - 4 | >70 (up to 90) | A mild method that avoids strong acids.[6] |

| 5 | Thermal (Water) | Water | 100 | 0.15 - 2 | Quantitative | A green and catalyst-free method.[6] |

Reaction Mechanism and Potential Side Reactions

The acid-catalyzed deprotection of the Boc group proceeds via protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine.[7]

A potential side reaction for 2-amino alcohol derivatives is the intramolecular cyclization to form an oxazolidinone.[8] This can occur under the reaction conditions, especially if the workup is not performed promptly. The formation of this side product is dependent on the specific substrate and reaction conditions.

Another consideration is the tert-butyl cation generated during the reaction, which can alkylate nucleophilic residues in the substrate.[9] While the simple (1R,2R)-2-hydroxycyclohexyl)amine is not particularly susceptible to this, more complex derivatives might be. The use of scavengers is a common strategy to mitigate this side reaction, although for this specific substrate, it is often not necessary.

Experimental Protocols